molecular formula C15H16N2O3 B2408705 1-(8-Hydroxyquinolin-2-yl)piperidine-4-carboxylic acid CAS No. 1223467-88-6

1-(8-Hydroxyquinolin-2-yl)piperidine-4-carboxylic acid

Cat. No.: B2408705
CAS No.: 1223467-88-6
M. Wt: 272.304
InChI Key: UHVMPHOVDYKWDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(8-Hydroxyquinolin-2-yl)piperidine-4-carboxylic acid is a chemical compound that features a quinoline moiety fused with a piperidine ring. This compound is known for its potential applications in various fields, including medicinal chemistry and material science. The presence of the hydroxyquinoline group imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(8-Hydroxyquinolin-2-yl)piperidine-4-carboxylic acid typically involves the following steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinoline intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(8-Hydroxyquinolin-2-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group in the quinoline moiety can be oxidized to form quinone derivatives.

    Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline and piperidine derivatives.

Scientific Research Applications

1-(8-Hydroxyquinolin-2-yl)piperidine-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of materials with specific electronic and optical properties.

Comparison with Similar Compounds

1-(8-Hydroxyquinolin-2-yl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:

    8-Hydroxyquinoline: Shares the hydroxyquinoline moiety but lacks the piperidine ring, resulting in different chemical and biological properties.

    Piperidine-4-carboxylic acid: Contains the piperidine ring but lacks the hydroxyquinoline moiety, leading to distinct reactivity and applications.

    Quinoline Derivatives: Various quinoline derivatives with different substituents can be compared based on their chemical reactivity and biological activity.

Properties

IUPAC Name

1-(8-hydroxyquinolin-2-yl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c18-12-3-1-2-10-4-5-13(16-14(10)12)17-8-6-11(7-9-17)15(19)20/h1-5,11,18H,6-9H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHVMPHOVDYKWDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NC3=C(C=CC=C3O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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